molecular formula C6H5BrN2O2 B1612818 2-(Bromomethyl)-4-nitropyridine CAS No. 442910-43-2

2-(Bromomethyl)-4-nitropyridine

Cat. No. B1612818
M. Wt: 217.02 g/mol
InChI Key: OUGUTAUSQAZEJH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

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Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use .

properties

CAS RN

442910-43-2

Product Name

2-(Bromomethyl)-4-nitropyridine

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-(bromomethyl)-4-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2

InChI Key

OUGUTAUSQAZEJH-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1[N+](=O)[O-])CBr

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-4-nitropyridine (1.79 g, 13.0 mmol) in CCl4 (30 mL) was treated with N-bromosuccinimide (2.31 g, 13.0 mmol) and benzoyl peroxide (420 mg, 1.30 mmol), stirred at 80° C. for 16 h, cooled to room temperature, filtered through Celite, concentrated in vacuo and purified by chromatography [SiO2; isohexane:EtOAc (15:1)] to give the title compound (700 mg, 25%) as a colourless oil; NMR δH (400 MHz, CDCl3) 8.89 (1H, d, J 5.0 Hz), 8.19 (1H, d, J 2.0 Hz), 7.96 (1H, dd, J 5.0, 2.0 Hz) and 4.66 (2H, s).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
25%

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